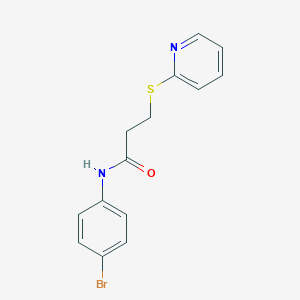
N-(4-bromophenyl)-3-(2-pyridinylsulfanyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-3-(2-pyridinylsulfanyl)propanamide, also known as BPTP, is a chemical compound that belongs to the class of sulfonamide compounds. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is an enzyme that plays a crucial role in regulating insulin signaling and glucose metabolism. BPTP has gained significant attention in recent years due to its potential as a therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders.
Wirkmechanismus
N-(4-bromophenyl)-3-(2-pyridinylsulfanyl)propanamide works by inhibiting the activity of PTP1B, which is an enzyme that plays a crucial role in regulating insulin signaling and glucose metabolism. By inhibiting PTP1B, N-(4-bromophenyl)-3-(2-pyridinylsulfanyl)propanamide increases the activity of insulin receptors, leading to improved insulin sensitivity and glucose uptake in cells. This mechanism of action makes N-(4-bromophenyl)-3-(2-pyridinylsulfanyl)propanamide a promising therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3-(2-pyridinylsulfanyl)propanamide has been shown to have several biochemical and physiological effects. In animal models, N-(4-bromophenyl)-3-(2-pyridinylsulfanyl)propanamide has been shown to improve insulin sensitivity, glucose tolerance, and lipid metabolism. Additionally, N-(4-bromophenyl)-3-(2-pyridinylsulfanyl)propanamide has been shown to have anti-inflammatory and anti-obesity effects, which may further contribute to its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-bromophenyl)-3-(2-pyridinylsulfanyl)propanamide for lab experiments is its high potency and specificity for PTP1B inhibition. This allows for precise and targeted studies of the effects of PTP1B inhibition on insulin signaling and glucose metabolism. However, one limitation of N-(4-bromophenyl)-3-(2-pyridinylsulfanyl)propanamide is its relatively low solubility in water, which may limit its use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromophenyl)-3-(2-pyridinylsulfanyl)propanamide. One area of interest is the development of more potent and selective PTP1B inhibitors based on the structure of N-(4-bromophenyl)-3-(2-pyridinylsulfanyl)propanamide. Additionally, studies are needed to further elucidate the mechanisms of action of N-(4-bromophenyl)-3-(2-pyridinylsulfanyl)propanamide and its potential as a therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders. Finally, studies are needed to investigate the safety and efficacy of N-(4-bromophenyl)-3-(2-pyridinylsulfanyl)propanamide in human clinical trials.
Synthesemethoden
The synthesis of N-(4-bromophenyl)-3-(2-pyridinylsulfanyl)propanamide involves the reaction of 4-bromoaniline with 2-pyridinethiol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 3-bromopropionyl chloride to yield N-(4-bromophenyl)-3-(2-pyridinylsulfanyl)propanamide. The synthesis of N-(4-bromophenyl)-3-(2-pyridinylsulfanyl)propanamide has been optimized for high yield and purity, making it a viable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-3-(2-pyridinylsulfanyl)propanamide has been extensively studied for its potential as a therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders. Studies have shown that N-(4-bromophenyl)-3-(2-pyridinylsulfanyl)propanamide can improve insulin sensitivity and glucose tolerance in animal models of diabetes. Additionally, N-(4-bromophenyl)-3-(2-pyridinylsulfanyl)propanamide has been shown to have anti-inflammatory and anti-obesity effects, which further support its potential as a therapeutic agent.
Eigenschaften
Molekularformel |
C14H13BrN2OS |
|---|---|
Molekulargewicht |
337.24 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-3-pyridin-2-ylsulfanylpropanamide |
InChI |
InChI=1S/C14H13BrN2OS/c15-11-4-6-12(7-5-11)17-13(18)8-10-19-14-3-1-2-9-16-14/h1-7,9H,8,10H2,(H,17,18) |
InChI-Schlüssel |
GWNVMSDWJQKVQO-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)SCCC(=O)NC2=CC=C(C=C2)Br |
Kanonische SMILES |
C1=CC=NC(=C1)SCCC(=O)NC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(5-bromo-2-pyridinyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285455.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285459.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285461.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B285462.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B285463.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B285464.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B285466.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B285468.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B285469.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B285470.png)

